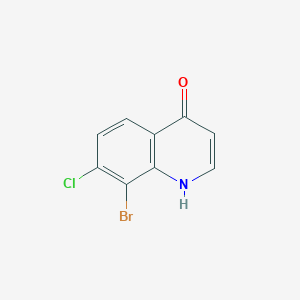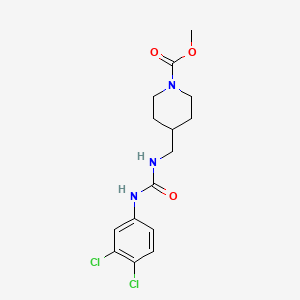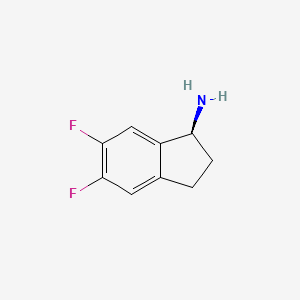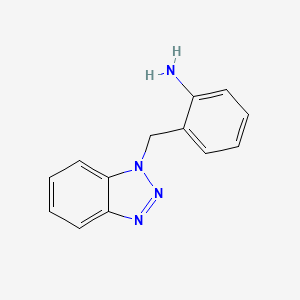![molecular formula C16H18F3N3O4S B2581108 3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-62-4](/img/structure/B2581108.png)
3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a trifluoromethyl group, a phenyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane-2,4-dione ring, the introduction of the ethyl group, and the attachment of the (2-(trifluoromethyl)phenyl)sulfonyl group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a trifluoromethyl group attached to a phenyl ring, which is then attached to the rest of the molecule via a sulfonyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions involving the C-F bond, and the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
Antimicrobial and Detoxification Applications
- N-Halamine-coated Cotton: A study by Ren et al. (2009) explored the use of N-halamine precursors, including a variant of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for coating cotton fabrics. This treatment endowed the fabrics with antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and facilitated the oxidation of toxic compounds. This application showcases the compound's potential in creating antimicrobial and detoxifying textiles (Ren et al., 2009).
Material Science and Chemical Synthesis
- Synthesis of Functionalized Derivatives: Zhou et al. (2018) reported a one-pot, multi-component reaction involving a related triazaspiro[4.5]decane derivative. This synthesis method produces highly functionalized compounds efficiently, demonstrating the compound's utility in organic synthesis and material science (Zhou et al., 2018).
Crystallography and Structural Analysis
- Crystal Structure Studies: The work of Rohlíček et al. (2010) focuses on the crystal structure of a compound related to 1,3,8-triazaspiro[4.5]decane-2,4-dione. These structural analyses are crucial for understanding the physical and chemical properties of such compounds, which is valuable in material science and pharmaceutical research (Rohlíček et al., 2010).
Synthesis of Novel Compounds
- Development of Spiro Dilactones: Ghochikyan et al. (2016) successfully synthesized triazole-containing spiro dilactones, starting from derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. This research highlights the compound's versatility in synthesizing novel organic molecules with potential applications in pharmaceuticals and agrochemicals (Ghochikyan et al., 2016).
Potential in Drug Development
- Research on Anticonvulsant Activity: While excluding specific information on drug use and side effects, it's worth noting that research by Obniska et al. (2006) and other studies have investigated derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione for their anticonvulsant properties. These studies contribute to the broader understanding of the compound's potential in medical research (Obniska et al., 2006).
将来の方向性
特性
IUPAC Name |
3-ethyl-8-[2-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-22-13(23)15(20-14(22)24)7-9-21(10-8-15)27(25,26)12-6-4-3-5-11(12)16(17,18)19/h3-6H,2,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVFZICNVVSIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)


![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2581035.png)
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2581036.png)

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)


